

Key features of bicyclo[6.1.0]nonyne (BCN) reagents

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An In-Depth Technical Guide to Bicyclo[6.1.0]nonyne (BCN) Reagents

Introduction

Bicyclo[6.1.0]nonyne (BCN) is a highly versatile and reactive cyclooctyne that has become a cornerstone in the field of bioorthogonal chemistry.[1][2][3] Its significance lies in its ability to undergo rapid and specific reactions within complex biological environments without interfering with native biochemical processes.[4] This unique characteristic, termed bioorthogonality, makes BCN an invaluable tool for researchers, scientists, and drug development professionals. [5][6]

The primary application of BCN reagents is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2][7] The inherent ring strain of the bicyclic system allows BCN to react spontaneously with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[7][8] This feature is particularly advantageous for in vivo applications and for the modification of sensitive biomolecules.[5][7] BCN reagents offer an optimal balance of high reactivity and stability, coupled with a relatively small size and lower lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[1][9] These properties have led to their widespread use in bioconjugation, cellular imaging, and the development of therapeutic agents such as antibodydrug conjugates (ADCs).[3][4]

Core Features of BCN Reagents



Reactivity and Reaction Partners

The reactivity of BCN is driven by the significant ring strain resulting from the fusion of a cyclopropane ring to a cyclooctyne core.[1] This strain lowers the activation energy for cycloaddition reactions, enabling them to proceed at physiological temperatures.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most prominent reaction involving BCN.[2] It is a [3+2] dipolar cycloaddition with an azide to form a stable triazole linkage. The reaction is highly efficient and specific, proceeding readily in aqueous buffers.[1]
 [5]
- Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): BCN also reacts efficiently with nitrones, a transformation that can exhibit even faster kinetics than SPAAC in some cases. [10][11]
- Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: BCN can participate in iEDDA reactions with tetrazine partners. These reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 39,200 M⁻¹s⁻¹.[12][13]

Physicochemical Properties and Stability

BCN strikes a favorable balance between reactivity and stability. Compared to highly reactive but unstable cyclooctynes like BARAC, BCN offers sufficient stability for practical applications. [14]

- Size and Lipophilicity: BCN has a smaller and less lipophilic structure than DBCO, which can be advantageous in certain biological applications where solubility and steric hindrance are concerns.[9] Derivatives incorporating polyethylene glycol (PEG) linkers can further enhance aqueous solubility.[1][3]
- Stability: BCN is generally stable under typical physiological conditions.[5] However, it can exhibit instability under acidic conditions, which may be a consideration in specific experimental designs like solid-phase oligonucleotide synthesis.[15][16] A notable side reaction is its reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[1][17] This off-target reactivity can be mitigated by the addition of a low concentration of a reducing agent like β-mercaptoethanol (β-ME).[1][5][17] Studies have shown that BCN is significantly more stable towards glutathione (GSH) than DBCO.[18]



Synthesis

BCN is synthetically accessible, often prepared from the commercially available 1,5-cyclooctadiene in a multi-step process. Key steps typically involve a cyclopropanation reaction. [19] More recent synthetic approaches have focused on improving the stereoselectivity of the cyclopropanation step.[19] The synthesis of BCN carboxylic acid has also been described, providing an alternative handle for creating more stable amide linkages compared to the more common carbamate derivatives derived from BCN alcohol.[16][20]

Quantitative Data

The reaction kinetics of BCN are a critical factor in its utility. The table below summarizes representative second-order rate constants for various BCN-mediated cycloaddition reactions.

| Reaction Type | BCN Derivative | Reaction Partner | Rate Constant (k ₂) (M ⁻¹ s ⁻¹) | Solvent/Condit ions |
|----------------|--------------------|-------------------------|---|--|
| SPAAC | BCN | Benzyl Azide | ~0.3 | Various |
| SPAAC | PEGylated BCN | 2-Azidoethanol | 0.19 - 0.21 | Human Blood Plasma, 20°C |
| SPAAC | BCN-encoded GFP | Azide-TAMRA | 0.28 | Not specified |
| iEDDA | BCN | Diaryl-tetrazine | 1,245 ± 45 | Not specified |
| iEDDA | BCN | Cy5-tetrazine | 29,000 ± 7,500 | Not specified |
| iEDDA | BCN | Sulfonated Tetrazole | 11,400 - 39,200 | Acetonitrile:Phos phate Buffer (1:1) |
| SPANC | BCN | Acyclic Nitrones | Varies | Not specified |
| Thiol Addition | BCN-PEG-NH2 | β- mercaptoethanol | 1 x 10 ⁻⁴ | 25°C |

(Data compiled from multiple sources.[12][17][21][22][23][24])



Experimental Protocols

Protocol 1: General Procedure for Antibody-Oligo Conjugation via SPAAC

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody functionalized with a BCN NHS ester.

Materials:

- Antibody solution (e.g., 1 mg/mL in PBS, pH 7.4)
- BCN-NHS ester (e.g., 10 mM stock in anhydrous DMSO)
- · Azide-functionalized oligonucleotide
- Quenching solution (e.g., 100 mM Tris buffer)
- Spin desalting columns
- Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

- Antibody Activation with BCN:
 - To the antibody solution, add a 20-30 fold molar excess of the BCN-NHS ester stock solution. Ensure the final DMSO concentration remains below 20% to maintain protein stability.[5]
 - Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[5]
 - Quench the reaction by adding Tris buffer to a final concentration of ~10 mM to react with any unreacted NHS ester.[5]
 - Incubate for an additional 15 minutes at room temperature.[5]



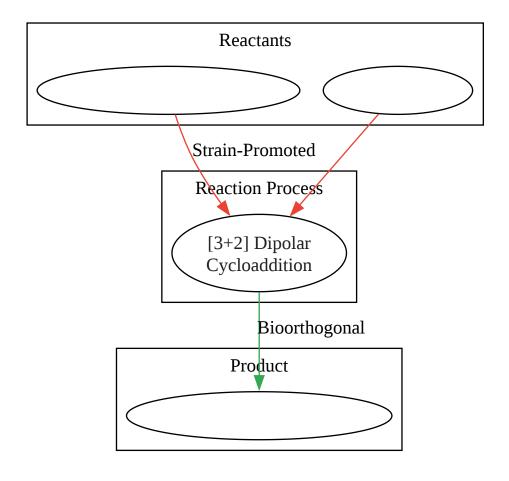
 Remove excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with PBS. The resulting BCN-functionalized antibody can be stored at -20°C.[5]

SPAAC Reaction:

- Mix the BCN-activated antibody with the azide-functionalized oligonucleotide in PBS. A 2-4 fold molar excess of the oligo is a common starting point.
- Incubate the reaction mixture. Incubation times can vary from 4-12 hours at room temperature to 12-24 hours at 4°C.[7]
- Purification and Analysis:
 - Purify the final antibody-oligonucleotide conjugate to remove unreacted oligonucleotide.
 This is typically achieved using chromatography techniques such as size exclusion or ion exchange HPLC.[5]
 - Validate the final conjugate using SDS-PAGE, which will show a shift in the molecular weight corresponding to the successful conjugation.[5]

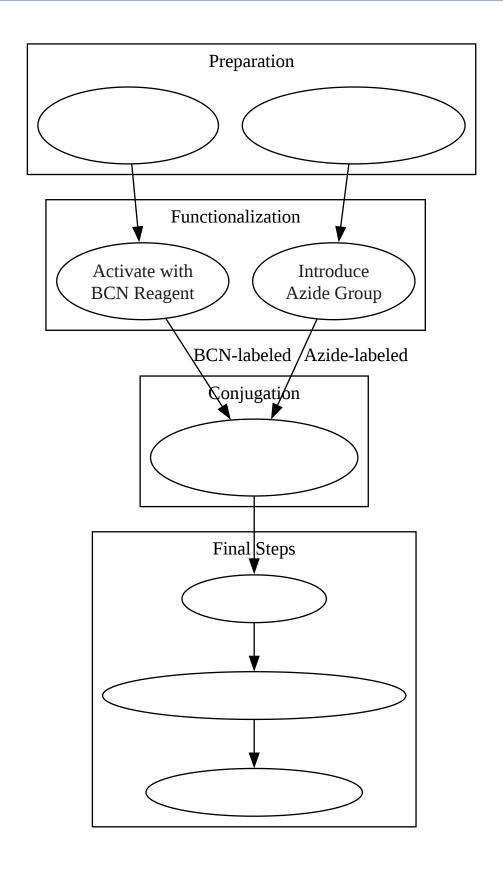
Visualizations Signaling Pathways and Experimental Workflows





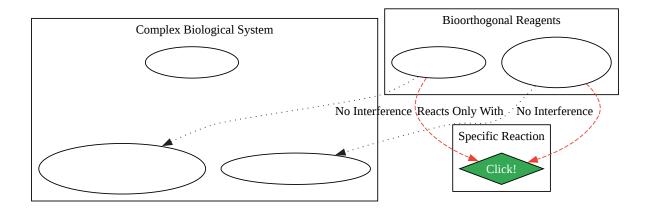
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